Clofenetamine, (R)-
CAS No.: 212579-81-2
Cat. No.: VC17029278
Molecular Formula: C20H26ClNO
Molecular Weight: 331.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 212579-81-2 |
|---|---|
| Molecular Formula | C20H26ClNO |
| Molecular Weight | 331.9 g/mol |
| IUPAC Name | 2-[(1R)-1-(4-chlorophenyl)-1-phenylethoxy]-N,N-diethylethanamine |
| Standard InChI | InChI=1S/C20H26ClNO/c1-4-22(5-2)15-16-23-20(3,17-9-7-6-8-10-17)18-11-13-19(21)14-12-18/h6-14H,4-5,15-16H2,1-3H3/t20-/m1/s1 |
| Standard InChI Key | IKFQEQVEOQNTRJ-HXUWFJFHSA-N |
| Isomeric SMILES | CCN(CC)CCO[C@](C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
| Canonical SMILES | CCN(CC)CCOC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |
Introduction
Chemical Identity and Stereochemical Features
Clofenetamine, (R)-, is a secondary amine with a molecular formula of and a molecular weight of 331.88 g/mol . Its hydrochloride salt form () increases stability and bioavailability, a common formulation strategy for basic amines . The compound’s defining feature is its stereocenter at the ethoxy-bearing carbon, which confers enantiomeric specificity.
Table 1: Key Structural Properties of Clofenetamine, (R)-
| Property | Value/Descriptor | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 331.88 g/mol | |
| Stereochemistry | (R)-configuration at C1 | |
| SMILES Notation | CCN(CC)CCOC@(C1=CC=CC=C1)C2=CC=C(Cl)C=C2 | |
| InChI Key | YYLMTOXXJALHSQ-VEIFNGETSA-N | |
| Optical Activity | (+) or (-) depending on enantiomer |
The (R)-enantiomer’s spatial arrangement influences its binding affinity to histamine receptors, though detailed comparative studies with the (S)-form are scarce in publicly available literature .
Synthesis and Formulation Strategies
Clofenetamine’s synthesis involves a multi-step process starting with the condensation of 4-chlorobenzophenone with diethylaminoethanol, followed by resolution of the racemic mixture to isolate the (R)-enantiomer. Patent GB667113A (assigned to Searle & Co.) details early synthetic routes, emphasizing the use of chiral resolving agents or asymmetric catalysis . Modern approaches may employ enzymatic resolution or chromatography, though specific methodologies remain proprietary.
Lyophilization (freeze-drying) has been proposed as a stabilization method for clofenetamine salts, leveraging techniques described in patent US20070116729A1 . For instance, dissolving the compound in tetrahydrofuran (THF) or dioxane, followed by anti-solvent precipitation and controlled freezing, can yield amorphous or crystalline forms with tailored dissolution profiles . Adjusting the solvent-to-anti-solvent ratio (e.g., 1:1 THF:water) and freezing rate modulates crystallinity, impacting shelf stability .
Pharmacological Profile and Mechanisms
As a first-generation antihistamine, clofenetamine antagonizes H1 receptors, reducing allergic responses. Its efficacy stems from competitive inhibition of histamine binding, though its stereochemistry may enhance receptor selectivity. The (R)-enantiomer’s bulky substituents—a 4-chlorophenyl group and diethylaminoethoxy chain—likely contribute to hydrophobic interactions within the receptor’s pocket .
Table 2: Comparative Pharmacokinetic Data (Theoretical)
| Parameter | (R)-Clofenetamine | Racemic Mixture |
|---|---|---|
| Plasma Half-Life | ~6–8 hours | ~5–7 hours |
| Protein Binding | 85–90% | 80–85% |
| Metabolic Pathway | Hepatic CYP3A4 | CYP3A4/2D6 |
Data extrapolated from structural analogs suggest the (R)-enantiomer may exhibit prolonged activity due to slower hepatic clearance, though in vivo studies are needed to confirm this .
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